2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 932841-29-7; molecular formula C22H23NO2; molecular weight 333.42 g/mol) is a synthetic quinoline-4-carboxylic acid derivative featuring a 4-isobutylphenyl substituent at the C-2 position and methyl groups at the C-6 and C-8 positions of the quinoline core. The compound belongs to a structurally diverse class of quinoline-4-carboxylic acids that have been investigated as scaffolds for cyclooxygenase-2 (COX-2) inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and anti-inflammatory agents.

Molecular Formula C22H23NO2
Molecular Weight 333.4 g/mol
CAS No. 932841-29-7
Cat. No. B1326567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
CAS932841-29-7
Molecular FormulaC22H23NO2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O)C
InChIInChI=1S/C22H23NO2/c1-13(2)9-16-5-7-17(8-6-16)20-12-19(22(24)25)18-11-14(3)10-15(4)21(18)23-20/h5-8,10-13H,9H2,1-4H3,(H,24,25)
InChIKeyMXTUESDPDNFWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 932841-29-7): Core Chemical Identity and Procurement Profile


2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 932841-29-7; molecular formula C22H23NO2; molecular weight 333.42 g/mol) is a synthetic quinoline-4-carboxylic acid derivative featuring a 4-isobutylphenyl substituent at the C-2 position and methyl groups at the C-6 and C-8 positions of the quinoline core . The compound belongs to a structurally diverse class of quinoline-4-carboxylic acids that have been investigated as scaffolds for cyclooxygenase-2 (COX-2) inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and anti-inflammatory agents [1][2]. The 4-isobutylphenyl moiety is structurally homologous to the pharmacophore of ibuprofen, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), positioning this compound at the intersection of quinoline medicinal chemistry and NSAID-derived scaffold design [3]. The compound is commercially available from multiple reputable suppliers including Santa Cruz Biotechnology (sc-320847) and Fluorochem, typically at ≥95% purity, making it accessible for research procurement .

Why Generic Substitution of 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 932841-29-7) Is Not Scientifically Viable


Within the quinoline-4-carboxylic acid chemical space, seemingly minor structural modifications produce profound differences in molecular recognition, physicochemical properties, and biological target engagement. The specific combination of the 4-isobutylphenyl substituent at C-2 and the 6,8-dimethyl substitution pattern on the quinoline core is not interchangeable with close analogs bearing different alkyl chain architectures (e.g., n-propyl, tert-butyl, sec-butyl, or unsubstituted phenyl) . The branched isobutyl group confers a unique steric and lipophilic profile that cannot be replicated by linear alkyl chains of similar carbon count, directly impacting predicted membrane permeability, metabolic stability, and protein-binding interactions . Published structure–activity relationship (SAR) studies on 4-carboxyl quinoline derivatives demonstrate that the nature and position of substituents on both the C-2 phenyl ring and the quinoline core critically determine COX-2 inhibitory potency and selectivity, with lipophilic substituents at C-7 and C-8 being essential for activity [1]. Furthermore, the 4-isobutylphenyl moiety is the defining pharmacophore of ibuprofen, and its incorporation into the quinoline scaffold represents a deliberate molecular hybridization strategy—substituting this group with a different alkylphenyl moiety would fundamentally alter the compound's biological fingerprint [2].

Product-Specific Quantitative Evidence Guide: 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 932841-29-7) vs. Closest Analogs


Evidence Item 1: Alkyl Chain Branching Architecture — Isobutyl vs. n-Propyl Substituent Differentiation

The target compound bears a branched isobutyl group (—CH₂CH(CH₃)₂) at the para position of the C-2 phenyl ring, whereas the closest lower homolog, 6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS 587851-56-7), carries a linear n-propyl chain (—CH₂CH₂CH₃). Both substituents contain three carbon atoms, yet the branched architecture of the isobutyl group increases steric bulk near the aromatic ring and alters the spatial presentation of the terminal methyl groups, which can differentially engage hydrophobic protein pockets . The molecular weight difference between these two compounds (target: 333.42 g/mol vs. n-propyl analog: 319.40 g/mol; Δ = +14 Da) reflects the additional methylene unit in the branched isomer . In COX-2 inhibitor SAR studies, the nature of para-substituents on the C-2 phenyl ring directly modulates both potency and selectivity; branched alkyl groups can enhance isoform selectivity relative to linear chains by exploiting differential steric tolerance between COX-1 and COX-2 active sites [1].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

Evidence Item 2: Isobutyl vs. tert-Butyl Isomer Differentiation — Steric and Metabolic Stability Implications

The target compound and its tert-butyl isomer, 2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 590356-79-9), share an identical molecular formula (C22H23NO2) and nearly identical molecular weight (333.42 vs. 333.43 g/mol) . However, the isobutyl group contains a benzylic CH₂ spacer that introduces conformational flexibility absent in the tert-butyl analog, where the quaternary carbon is directly attached to the phenyl ring. This structural distinction has material consequences: the benzylic CH₂ group in the isobutyl substituent is a known site of metabolic oxidation by cytochrome P450 enzymes, whereas the tert-butyl group lacks this vulnerable position and may exhibit different metabolic stability profiles [1]. In medicinal chemistry, the isobutyl-to-tert-butyl substitution represents a classic strategy to modulate both metabolic lability and target binding conformation, with the benzylic hydrogens of isobutyl groups often serving as metabolic soft spots that can be exploited for pro-drug design or mitigated for improved half-life [1].

Isomer Differentiation Metabolic Stability Steric Effects

Evidence Item 3: Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog

The target compound (MW 333.42 g/mol, C22H23NO2) is a significantly larger and more lipophilic molecule than the parent scaffold 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 337496-05-6; MW 277.32 g/mol, C18H15NO2), which bears an unsubstituted phenyl ring at C-2 . The addition of the 4-isobutyl group contributes approximately 56 Da to the molecular weight and adds four carbon atoms with nine hydrogen atoms (net C4H8 increment). This increase in hydrocarbon content is predicted to raise the compound's octanol-water partition coefficient (logP) substantially [1]. In the context of the 4-carboxyl quinoline COX-2 inhibitor series reported by Zarghi et al. (2009), the most potent and selective compounds were those incorporating lipophilic substituents on the quinoline core (C-7/C-8 positions), and the C-2 phenyl para-substituent was identified as a critical modulator of COX-2 selectivity [2]. The unsubstituted phenyl analog (CAS 337496-05-6) has a reported melting point of 231–232 °C from Sigma-Aldrich, indicating high crystallinity, whereas no melting point data is available for the target compound, suggesting potentially different solid-state properties relevant to formulation .

Lipophilicity Drug-likeness Lead Optimization

Evidence Item 4: The 6,8-Dimethyl Substitution Pattern on the Quinoline Core — SAR Evidence from COX-2 Inhibitor Studies

The target compound features methyl groups at both the C-6 and C-8 positions of the quinoline core. In the systematic SAR study by Zarghi et al. (2009), a series of 4-carboxyl quinoline derivatives were evaluated for COX-1 and COX-2 inhibition, and the authors explicitly concluded that 'the presence of lipophilic substituents on the C-7 and C-8 quinoline ring is important for COX-2 inhibitory activity' [1][2]. The most potent compound in that series, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e), achieved a COX-2 IC₅₀ of 0.043 µM with a selectivity index exceeding 513, outperforming the reference drug celecoxib (COX-2 IC₅₀ = 0.060 µM; SI = 405) [1]. While the target compound lacks the methylsulfonyl COX-2 pharmacophore present in the Zarghi series, it retains the 6,8-dimethyl substitution pattern on the quinoline core that was found to be favorable for activity. In comparison, the 2-(4-isobutylphenyl)quinoline-4-carboxylic acid analog (CAS 350997-41-0, MW 305.37 g/mol) lacks any methyl substituents on the quinoline ring and would be predicted to have lower COX-2 affinity based on the Zarghi SAR .

COX-2 Inhibition Quinoline SAR Anti-inflammatory

Evidence Item 5: Structural Homology to the Ibuprofen Pharmacophore — A Molecular Hybridization Scaffold

The target compound incorporates a 4-isobutylphenyl moiety that is structurally identical to the pharmacophoric group of ibuprofen, (RS)-2-(4-isobutylphenyl)propanoic acid, one of the most widely used NSAIDs globally . Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects through non-selective inhibition of COX-1 and COX-2 enzymes, with the 4-isobutylphenyl group occupying a hydrophobic pocket in the COX active site . In the target compound, this same 4-isobutylphenyl moiety is appended to a quinoline-4-carboxylic acid scaffold rather than the propanoic acid backbone of ibuprofen. The 2022 study by Ghanim et al. demonstrated that ibuprofen-quinoline conjugates—molecules that covalently link ibuprofen to quinoline heterocycles—exhibit promising anti-inflammatory and analgesic properties with selectivity toward COX-2 and significant reduction of nitric oxide production in LPS-stimulated macrophages [1]. The target compound represents a structurally distinct embodiment of this same molecular hybridization concept, where the 4-isobutylphenyl group is directly attached to the quinoline core at C-2 rather than being linked through an alkyl spacer .

NSAID Scaffold Ibuprofen Analog Molecular Hybridization

Evidence Item 6: Commercial Availability and Purity Benchmarking vs. Closest Analogs

The target compound is commercially available from multiple established research chemical suppliers at defined purity levels, enabling direct procurement for experimental use. Santa Cruz Biotechnology offers the compound as catalog number sc-320847 in a 500 mg quantity at $135.00 . Fluorochem supplies the compound under product code F364552 with pricing at ¥4,510/1g, ¥15,730/5g, and ¥26,950/10g, indicating bulk availability . Leyan (Shanghai) lists the compound at 97% purity (product number 1396416) . In comparison, the structurally closest isomer 2-(4-sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 932928-86-4) is available from Leyan at the same 97% purity (product number 1396412), but its distinct CAS registry number (932928-86-4 vs. 932841-29-7) confirms it is a different chemical entity with the sec-butyl group at the para position rather than isobutyl . This distinction is critical: the two isomers are not interchangeable, and the availability of both from the same supplier at comparable purity enables controlled comparative studies .

Chemical Procurement Purity Benchmarking Supplier Comparison

Optimal Research and Industrial Application Scenarios for 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS 932841-29-7)


Scenario 1: Lead Optimization for COX-2-Selective Anti-Inflammatory Agents

Based on the established SAR that lipophilic substituents at the C-7 and C-8 positions of the quinoline core enhance COX-2 inhibitory potency and selectivity, the target compound—with its 6,8-dimethyl substitution pattern—represents a viable scaffold for structure-based optimization of COX-2 inhibitors [1]. The 4-isobutylphenyl moiety provides a hydrophobic anchor homologous to the ibuprofen pharmacophore, while the quinoline-4-carboxylic acid core offers a distinct chemotype from traditional coxibs. Medicinal chemistry teams pursuing next-generation anti-inflammatory agents with improved gastrointestinal safety profiles should evaluate this compound as a starting point for introducing substituents at the C-4 carboxyl position (e.g., amidation, esterification) or further elaborating the C-2 phenyl ring. The Zarghi et al. (2009) benchmark—compound 9e achieving COX-2 IC₅₀ = 0.043 µM and SI > 513—provides a quantitative performance target for analogs derived from this scaffold [1].

Scenario 2: DHODH Inhibitor Development for Oncology and Immuno-Oncology Applications

Quinoline-4-carboxylic acids constitute a validated chemotype for inhibition of human dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis and an emerging target in oncology and autoimmune disease [2]. The Madak et al. (2018) study demonstrated that structure-guided optimization of the 4-quinoline carboxylic acid scaffold can yield potent DHODH inhibitors with IC₅₀ values in the low nanomolar range (e.g., compound 41: DHODH IC₅₀ = 9.71 ± 1.4 nM; compound 43: DHODH IC₅₀ = 26.2 ± 1.8 nM) [2][3]. The target compound's 6,8-dimethyl substitution pattern and 4-isobutylphenyl C-2 substituent differentiate it from the brequinar-class DHODH inhibitors and may enable exploration of alternative binding modes within the DHODH ubiquinone-binding pocket. Research groups investigating DHODH as a therapeutic target should consider this compound for preliminary screening and as a basis for generating novel IP through further derivatization [2].

Scenario 3: Pharmacophore Hybridization Studies Bridging NSAID and Quinoline Medicinal Chemistry

The target compound embodies a molecular hybridization approach that fuses the 4-isobutylphenyl pharmacophore of ibuprofen with a 6,8-dimethylquinoline-4-carboxylic acid scaffold . The Ghanim et al. (2022) study validated that ibuprofen-quinoline conjugates can achieve COX-2 selectivity, significant suppression of nitric oxide production, and downregulation of pro-inflammatory cytokines (IL-6, TNF-α, iNOS) in LPS-stimulated RAW264.7 macrophages [4]. The target compound differs from the Ghanim conjugates in that the 4-isobutylphenyl group is directly attached to the quinoline C-2 position rather than connected via an alkyl ester/amide linker, offering a distinct connectivity that may confer different pharmacokinetic properties and target engagement profiles. Academic and industrial laboratories engaged in NSAID scaffold hopping or seeking to overcome the cardiovascular liability of selective COX-2 inhibitors should evaluate this compound as part of a broader medicinal chemistry campaign [4].

Scenario 4: Comparative Isomer Profiling for Metabolic Stability Optimization

The coexistence of three isomeric C4-alkyl-substituted analogs—the target compound (isobutyl, CAS 932841-29-7), the sec-butyl isomer (CAS 932928-86-4), and the tert-butyl isomer (CAS 590356-79-9)—creates a unique opportunity for systematic head-to-head metabolic stability profiling . Each isomer presents a distinct steric environment and predicted metabolic liability at the benzylic position: the isobutyl group contains a benzylic CH₂ susceptible to CYP-mediated oxidation, the sec-butyl group contains a chiral benzylic CH(CH₃) center, and the tert-butyl group lacks benzylic hydrogens entirely [5]. Procurement of all three isomers for parallel in vitro microsomal stability assays (e.g., human liver microsomes) would generate quantitative intrinsic clearance data that directly inform the selection of the optimal alkyl substituent for a given pharmacokinetic objective. This comparative approach is particularly relevant for drug discovery programs where balancing metabolic stability with target potency is a critical go/no-go decision point [5].

Quote Request

Request a Quote for 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.